molecular formula C21H11FN2O2 B2799997 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one CAS No. 670266-42-9

2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one

Cat. No.: B2799997
CAS No.: 670266-42-9
M. Wt: 342.329
InChI Key: KEEBFRVGRORNIZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the corresponding isoflavone, followed by a dehydration process to form the indazole core . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it suitable for particular applications in research and industry.

Properties

IUPAC Name

14-(2-fluorobenzoyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11FN2O2/c22-16-10-4-3-8-14(16)21(26)24-17-11-5-9-15-18(17)19(23-24)12-6-1-2-7-13(12)20(15)25/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEBFRVGRORNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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